Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
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Overview
Description
Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a 2,6-dichlorobenzyl group and a methyl ester group, making it a valuable molecule in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the starting materials and solvents.
Continuous Stirring: Continuous stirring ensures uniform mixing and efficient heat transfer.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2,6-dichlorobenzyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.
Scientific Research Applications
Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate: A similar compound with a different substitution pattern on the pyridine ring.
Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-5-pyridinecarboxylate: Another analog with a different substitution position.
Uniqueness
Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYZSMPSGNBVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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